

In-Depth Technical Guide to the Physical and Chemical Properties of Rubrofusarin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Rubrofusarin**

Cat. No.: **B1680258**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubrofusarin is a naturally occurring polyketide pigment produced by a variety of fungi, notably from the *Fusarium* and *Aspergillus* genera. It belongs to the naphtho- γ -pyrone class of compounds and serves as a key intermediate in the biosynthesis of other complex fungal metabolites like aurofusarin.^{[1][2]} This technical guide provides a comprehensive overview of the core physical and chemical properties of **Rubrofusarin**, including its structural characteristics, solubility, and spectral data. Detailed methodologies for key experimental procedures are provided to assist researchers in their laboratory work. Furthermore, this document includes visualizations of the biosynthetic pathway of **Rubrofusarin** and its interaction with key signaling pathways, offering a deeper understanding of its biological context and potential as a therapeutic agent.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of **Rubrofusarin**. The data presented has been compiled from various scientific sources to provide a reliable reference for researchers.

Identification and Structure

Property	Value	Source
IUPAC Name	5,6-dihydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one	[3]
Synonyms	5,6-Dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one, NSC 258316	[3]
CAS Number	3567-00-8	[3]
Chemical Formula	C ₁₅ H ₁₂ O ₅	[3]
Molecular Weight	272.25 g/mol	[3]
Appearance	Orange pigment, solid powder	[1]

Physicochemical Data

Property	Value	Experimental Conditions/Notes	Source
Melting Point	210-212 °C	Capillary method	Generic Lab Protocol [4] [5] [6] [7] [8]
Solubility	Soluble in DMSO and ethanol.	Data on aqueous solubility is limited.	Generic Lab Protocol [9]
Storage	Store at +4°C for short-term and -20°C for long-term storage.	Protect from light.	[9]

Spectral Data

The spectral properties of **Rubrofusarin** are crucial for its identification and characterization. This section provides an overview of its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectral data.

UV-Vis Spectroscopy

The UV-Vis spectrum of **Rubrofusarin** exhibits characteristic absorption bands that are influenced by the solvent. Theoretical studies using time-dependent density functional theory (TD-DFT) have been conducted to model its electronic transitions.[\[10\]](#)[\[11\]](#)

Wavelength (λ_{max})	Solvent	Notes	Source
~379 nm	Ethanol	Theoretical calculation for the $S_0 \rightarrow S_1$ (HOMO \rightarrow LUMO) transition.	[12]
244 nm, 268 nm, 381 nm	Not specified	These peaks are characteristic of the naphthoquinone chromophore.	[13]

NMR Spectroscopy

^1H and ^{13}C NMR spectroscopy are indispensable tools for the structural elucidation of **Rubrofusarin**. The chemical shifts are indicative of the electronic environment of the protons and carbon atoms within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Assignment	Solvent
14.91	s	Chelated -OH	Not specified
6.70	d	Aromatic H	Not specified
6.47	d	Aromatic H	Not specified
6.04	s	Aromatic H	Not specified
3.92	s	$-\text{OCH}_3$	Not specified
2.38	s	$-\text{CH}_3$	Not specified

Note: Specific coupling constants were not provided in the searched literature.

Chemical Shift (δ) ppm	Assignment	Solvent
185.0	C=O (γ -lactone)	Not specified
162.3-160.9	sp ² -oxy carbons	Not specified
107.5-97.9	sp ² methines	Not specified
56.2	-OCH ₃	Not specified
20.5	-CH ₃	Not specified

Note: The provided ¹³C NMR data is a summary of key signals. Detailed assignments for all 15 carbon atoms can be found in specialized literature.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, purification, and characterization of **Rubrofusarin**. These protocols are based on established laboratory practices and information from scientific literature.

Isolation and Purification of Rubrofusarin from Fusarium Species

This protocol outlines the general steps for obtaining **Rubrofusarin** from fungal cultures.

3.1.1. Fungal Cultivation

- Strain Selection: Utilize a known **Rubrofusarin**-producing strain of Fusarium, such as *Fusarium graminearum* or *Fusarium culmorum*.
- Culture Medium: Prepare a suitable liquid culture medium, such as Potato Dextrose Broth (PDB) or a defined synthetic medium.
- Inoculation and Incubation: Inoculate the sterile medium with the fungal strain and incubate under appropriate conditions of temperature (e.g., 25-28°C) and agitation for a sufficient period to allow for pigment production.

3.1.2. Extraction

- Mycelial Separation: Separate the fungal mycelia from the culture broth by filtration.
- Solvent Extraction: Extract the pigment from the mycelia and/or the culture filtrate using an appropriate organic solvent, such as ethyl acetate or chloroform. This is typically done using a separating funnel for liquid-liquid extraction or by soaking the mycelia in the solvent.
- Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.3. Purification

- Chromatography: Purify the crude extract using column chromatography. A silica gel stationary phase is commonly used with a gradient elution system of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol).
- Fraction Collection and Analysis: Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC).
- Final Purification: Pool the fractions containing **Rubrofusarin** and further purify if necessary using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).

Melting Point Determination

The melting point is a crucial parameter for assessing the purity of a crystalline solid.

- Sample Preparation: Finely powder a small amount of purified **Rubrofusarin**.
- Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature range from the onset of melting to the complete liquefaction of the solid.[4][5][6][7][8]

Solubility Determination (Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent.

- Sample Preparation: Add an excess amount of **Rubrofusarin** to a known volume of the desired solvent (e.g., DMSO, ethanol, water) in a sealed flask.
- Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Analysis: After equilibration, filter or centrifuge the solution to remove any undissolved solid.
- Quantification: Determine the concentration of **Rubrofusarin** in the saturated solution using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

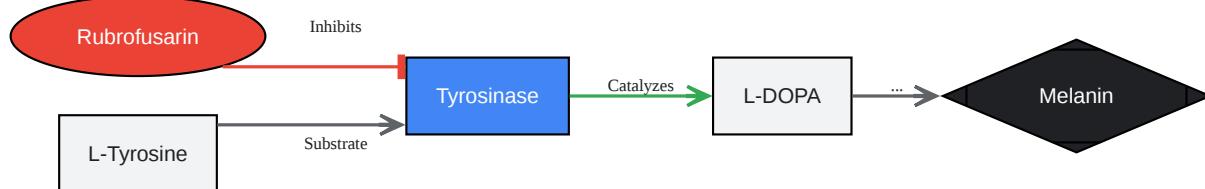
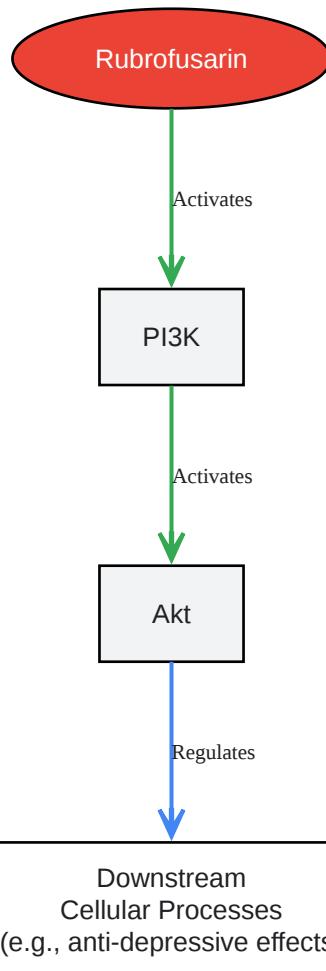
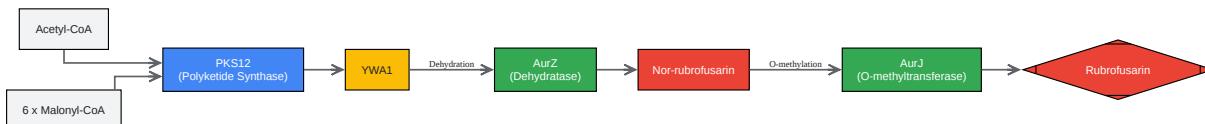
UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of **Rubrofusarin**.

- Sample Preparation: Prepare a solution of **Rubrofusarin** of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol).
- Instrument Setup: Use a calibrated UV-Vis spectrophotometer. Set the wavelength range to scan (e.g., 200-600 nm).
- Measurement: Record the absorbance spectrum of the solution. Identify the wavelengths of maximum absorbance (λ_{max}).

NMR Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.




- Sample Preparation: Dissolve a sufficient amount of purified **Rubrofusarin** in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup: Use a high-resolution NMR spectrometer.
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra.

- Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.[15][16]

Mandatory Visualizations

This section provides diagrams created using the DOT language to visualize key pathways and mechanisms involving **Rubrofusarin**.

Biosynthetic Pathway of Rubrofusarin

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reconstruction of the biosynthetic pathway for the core fungal polyketide scaffold rubrofusarin in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rubrofusarin | C15H12O5 | CID 72537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. promptpraxislabs.com [promptpraxislabs.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. thinksrs.com [thinksrs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Rubrofusarin | Tyrosinase inhibitor | Hello Bio [helloworldbio.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Theoretical modelling of structure, vibrational and UV-vis absorbance spectra of rubrofusarin molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Precisely predicting the ¹H and ¹³C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 16. State-of-the-Art Direct ¹³C and Indirect ¹H-[¹³C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical and Chemical Properties of Rubrofusarin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1680258#physical-and-chemical-properties-of-rubrofusarin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com